molecular formula C7H9N B585531 2-(Methyl-d3)-aniline CAS No. 151985-13-6

2-(Methyl-d3)-aniline

Cat. No. B585531
CAS RN: 151985-13-6
M. Wt: 110.174
InChI Key: RNVCVTLRINQCPJ-FIBGUPNXSA-N
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Description

“2-(Methyl-d3)-aniline” seems to be a deuterated compound. Deuterated compounds are analogs of a compound where the hydrogen atoms (‘H’) have been replaced with deuterium (‘D’). Deuterium is an isotope of hydrogen which contains one proton and one neutron .


Synthesis Analysis

While specific synthesis methods for “2-(Methyl-d3)-aniline” were not found, deuterated compounds are generally synthesized through isotopic exchange reactions, where a compound is reacted with a deuterating agent .


Molecular Structure Analysis

The molecular structure of “2-(Methyl-d3)-aniline” would be similar to that of aniline, with a methyl group attached to the second carbon of the benzene ring. The three hydrogen atoms of the methyl group would be replaced by deuterium .


Chemical Reactions Analysis

The chemical reactions involving “2-(Methyl-d3)-aniline” would be expected to be similar to those of aniline and other aromatic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Methyl-d3)-aniline” would be expected to be similar to those of aniline and other aromatic amines .

Safety and Hazards

As with any chemical, handling “2-(Methyl-d3)-aniline” would require appropriate safety measures. It’s important to refer to the material safety data sheet (MSDS) for the specific compound for detailed safety and handling information .

properties

IUPAC Name

2-(trideuteriomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVCVTLRINQCPJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methyl-d3)-aniline

Synthesis routes and methods I

Procedure details

The above dyes can be prepared by a conventional method. For example, the dye (5) can be prepared as follows: One mole of 4,4'-diaminostilbene 2,2'-disulfonic acid is dissolved in water. To this solution, (1) 2 moles of cyanuric chloride dissolved in acetone and (2) an aqueous solution of sodium carbonate are simultaneously added at temperatures below 0° C., with the mixuture kept unalkaline, thereby allowing the added components to react for 2 hours. To the above reaction mixture is added a monoazo dye obtained by a conventional reaction of H-acid and o-toluidine. The monoazo dye is dissolved in the reaction mixture. To this reaction mixture, an aqueous solution of sodium carbonate is further added, with the reaction mixture kept unalkaline, so that the reaction mixture is allowed to react at room temperature for 10 hours. Thereafter, the temperature of the reaction mixture is gradually raised to 60° C. and the reaction is continued for 1 hour. Aniline and sodium carbonate are then added to the reaction mixture and the temperature of the reaction mixture is raised to 90° C., so that the reaction is further continued for 3 hours. After cooling the reaction mixture, the dye (5) is obtained by a salting-out technique using a 20% aqueous solution of sodium chloride.
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Synthesis routes and methods II

Procedure details

The same catalytic reduction reaction as in Example 1 was carried out except that o-nitrotoluene was used in an amount of 68.6 g (0.5 mole), and 68.6 g of glacial acetic acid was used instead of distilled water. The reaction required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination. The reaction solution was worked up in the same way as in Example 1 to give 9.0 g of o-toluidine and 53.1 g (yield 76.6%) of 2-methyl-4-methoxyaniline. The 2-methyl-4-methoxyaniline was found to have a purity of 99.0% by gas chromatography.
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Synthesis routes and methods III

Procedure details

The data in Table 2 demonstrate that increasing acetaldehyde/ortho-toluidine molar ratios benefit the 8-methylquinoline selectivity, yield and productivity. In addition, acetaldehyde/ortho-toluidine molar ratios of ≥2 gave very high conversion of ortho-toluidine and improved 8-methylquinoline product purity as shown by the 8-methylquinoline/2,8-Me2Q weight ratio. The 2,8-Me2Q (b.pt.=255° C.) is the primary impurity which needs to be minimized upon distillation of the 8-methylquinoline (b.pt=248° C.).
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acetaldehyde ortho-toluidine
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